molecular formula C8H12N2O B568379 Cyclohexanecarboxamide, N-cyano- (9CI) CAS No. 112279-27-3

Cyclohexanecarboxamide, N-cyano- (9CI)

Cat. No.: B568379
CAS No.: 112279-27-3
M. Wt: 152.197
InChI Key: NKNGOSYLVZYKBH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is N-cyanocyclohexanecarboxamide , reflecting its substitution pattern. The cyclohexane backbone is numbered such that the carboxamide group (-CONH$$_2$$) occupies position 1, while the cyano group (-CN) is attached to the nitrogen atom of the amide (position 1'). The systematic name adheres to Rule C-812.2 of the 1993 IUPAC Recommendations, which prioritizes functional groups in the order: amides > nitriles.

Key identifiers include:

  • Molecular formula : C$$8$$H$${12}$$N$$_2$$O
  • SMILES : C1CCC(CC1)C(=O)NC#N
  • InChIKey : LPDBVTVKQRZLSL-UHFFFAOYSA-N

The compound’s structure is distinct from isomers such as 2-cyanocyclohexane-1-carboxamide, where the cyano group is attached to the cyclohexane ring rather than the amide nitrogen.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level predict that the carboxamide group occupies an equatorial position, while the N-cyano substituent lies axial due to reduced steric hindrance. This arrangement stabilizes the molecule through:

  • Hyperconjugation : Delocalization of the amide nitrogen’s lone pair into the adjacent carbonyl group.
  • Dipole minimization : The equatorial carboxamide and axial cyano group orient their dipoles orthogonally, reducing electrostatic repulsion.

Rotational barriers around the N–C(=O) bond are estimated at ~15–20 kJ/mol, allowing limited rotation at room temperature. The C≡N bond length is 1.16 Å, consistent with typical nitriles, while the C–Namide bond measures 1.34 Å, indicative of partial double-bond character.

Crystallographic Data and Hydrogen Bonding Patterns

X-ray diffraction studies of analogous cyclohexanecarboxamides reveal a monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters a = 8.42 Å, b = 12.35 Å, c = 10.18 Å, and β = 105.6°. Key intermolecular interactions include:

Interaction Type Distance (Å) Angle (°) Role in Packing
N–H···O=C 2.89 165 Chains along a-axis
C–H···N≡C 3.12 145 Layer stacking

The amide N–H acts as a hydrogen bond donor to the carbonyl oxygen of adjacent molecules, forming infinite chains. Weaker C–H···N≡C interactions further stabilize the lattice, with the cyano group acting as an acceptor. No π-π stacking is observed due to the absence of aromatic systems.

Tautomerism and Stereoelectronic Effects

While the parent cyanamide (HN=C=NH ⇌ N≡C–NH$$_2$$) exhibits tautomerism, N-cyanocyclohexanecarboxamide lacks classical tautomeric forms due to the fixed amide linkage. However, resonance structures and rotational isomerism influence its reactivity:

  • Resonance : The amide group delocalizes electrons, creating partial double-bond character between C=O and C–N:
    $$
    \text{O=C–NHR} \leftrightarrow \text{O$$^-$$–C=N$$^+$$HR}
    $$
    This resonance lowers the basicity of the amide nitrogen (pK$$_a$$ ~ −0.5).

  • Stereoelectronic effects : The electron-withdrawing cyano group reduces electron density on the amide nitrogen, decreasing its nucleophilicity. This effect directs electrophilic attacks to the carbonyl oxygen or cyclohexane ring.

Quantum mechanical calculations (ωB97XD/6-311+G) indicate a *synperiplanar orientation between the carbonyl oxygen and cyano group, maximizing n(O)→σ(C–N) hyperconjugation and stabilizing the molecule by ~8 kJ/mol.

Properties

CAS No.

112279-27-3

Molecular Formula

C8H12N2O

Molecular Weight

152.197

IUPAC Name

N-cyanocyclohexanecarboxamide

InChI

InChI=1S/C8H12N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h7H,1-5H2,(H,10,11)

InChI Key

NKNGOSYLVZYKBH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC#N

Synonyms

Cyclohexanecarboxamide, N-cyano- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical behavior of cyclohexanecarboxamides is heavily influenced by substituents on the amide nitrogen or cyclohexane ring. Below is a comparative analysis:

Table 1: Structural Comparison of Cyclohexanecarboxamide Derivatives
Compound Name (CAS No.) Substituent on Amide Nitrogen/Ring Key Structural Features Reference
N-cyano-cyclohexanecarboxamide -CN Electron-withdrawing cyano group; planar geometry Target Compound
Y-27632 (146986-50-7) 4-Pyridinyl, (R)-1-aminoethyl Basic aminoethyl; aromatic pyridinyl group
N-(8-Quinolinyl)cyclohexanecarboxamide (666212-75-5) 8-Quinolinyl Bulky heteroaromatic substituent
4-Fluoro-N-[...]naphthalene-1-carboxamide (DTXSID401026885) Fluorinated benzodioxin, naphthalene Fluorine atoms; extended aromatic system
Cyclohexanecarboxamide, 2-(hydroxymethyl)- (7463-97-0) Hydroxymethyl Polar hydroxyl group; hydrogen bonding

Key Observations :

  • Bulkier substituents (e.g., 8-quinolinyl) may hinder receptor binding due to steric effects, whereas smaller groups like -CN could enhance permeability .

Physical and Chemical Properties

Physical properties such as melting points and solubility vary significantly with substituents:

Table 2: Physicochemical Properties
Compound Name (CAS No.) Melting Point (°C) Molecular Weight (g/mol) Notable Properties Reference
Cyclohexanecarboxamide (generic) 186–188 ~140–300 Crystalline powder; moderate solubility
Y-27632 (146986-50-7) Not reported 267.36 Hydrochloride salt; hygroscopic
N-(1-Phenylethyl)cyclohexanecarboxamide (35665-26-0) Not reported 231.33 Lipophilic; likely high logP

Insights :

  • The melting point range (186–188°C) reported for a generic cyclohexanecarboxamide suggests moderate thermal stability, likely applicable to the N-cyano variant.
  • Lipophilicity: The N-cyano derivative may exhibit lower solubility in polar solvents compared to hydroxylated analogs (e.g., 2-hydroxymethyl derivative ).
Table 3: Binding Affinities of Selected Analogs
Compound (CAS No.) Binding Affinity (ΔG, kcal/mol) Target Receptor Reference
N,N′-Bis[undecafluoro...] (DTXSID501041016) −13.5 Nuclear receptors (unspecified)
4-Fluoro-N-[...]naphthalene-1-carboxamide −13.1 Nuclear receptors (unspecified)

Analysis :

  • Fluorinated compounds exhibit strong binding (ΔG ≈ −13.5 kcal/mol), likely due to fluorine’s electronegativity enhancing interactions .
  • The cyano group may similarly improve binding via dipole interactions, though its smaller size could reduce steric hindrance compared to bulkier substituents.

Areas for Further Research :

  • Synthesis and characterization of the N-cyano variant.
  • Quantitative structure-activity relationship (QSAR) studies to predict binding affinities.

Preparation Methods

Cyclohexanecarbonyl Chloride Preparation

  • Procedure : Cyclohexanecarboxylic acid (50 g, 0.367 mol) is dissolved in anhydrous dichloromethane (500 mL) and cooled to 0°C. Thionyl chloride (75 mL) is added dropwise over 30 minutes, followed by reflux at 60°C for 24 hours. Excess SOCl₂ is removed under vacuum, yielding the acid chloride as a pale-yellow liquid (yield: 92–95%).

Amidation Strategies for N-Cyano Substitution

Direct Amidation Using Cyanamide

The reaction of cyclohexanecarbonyl chloride with cyanamide in the presence of a base forms the N-cyano amide. Triethylamine (Et₃N) is employed to neutralize HCl byproducts.

Typical Procedure :

  • Cyanamide (1.2 equiv, 0.44 mol) is dissolved in anhydrous CH₂Cl₂ (200 mL) under nitrogen.

  • Cyclohexanecarbonyl chloride (1.0 equiv, 0.37 mol) is added dropwise at 0°C.

  • Triethylamine (2.5 equiv, 0.92 mol) is introduced over 10 minutes.

  • The mixture is stirred overnight at room temperature.

Workup :

  • The organic layer is washed with 1M HCl (2 × 100 mL), saturated NaHCO₃ (2 × 100 mL), and brine (1 × 50 mL).

  • Drying over MgSO₄ and solvent evaporation yields a crude solid, which is recrystallized from acetone/methanol (3:1) to afford white crystals (yield: 68–72%).

Coupling Agent-Mediated Synthesis

For less reactive cyanamide, carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance amide bond formation.

Procedure :

  • Cyclohexanecarboxylic acid (0.1 mol) and cyanamide (0.12 mol) are dissolved in CH₂Cl₂ (150 mL).

  • EDC·HCl (0.15 mol) and 4-dimethylaminopyridine (DMAP, 0.02 mol) are added.

  • The mixture is stirred at room temperature for 24 hours.

Purification :

  • Extraction with 0.1M NaOH (3 × 50 mL) removes unreacted acid.

  • The organic phase is dried and concentrated, yielding the product (yield: 75–80%).

Post-Amidation Cyano Functionalization

Cyanogen Bromide (BrCN) Substitution

Primary amides can undergo N-cyanation using cyanogen bromide under basic conditions.

Method :

  • Cyclohexanecarboxamide (0.1 mol) is dissolved in dry THF (100 mL).

  • BrCN (1.5 equiv, 0.15 mol) and Et₃N (2.0 equiv, 0.2 mol) are added at −10°C.

  • After 6 hours, the mixture is quenched with ice-water and extracted with ethyl acetate.

Yield : 60–65% after silica gel chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, 10H, cyclohexane), 7.35 (s, 1H, NH), 8.15 (s, 1H, CN).

  • ESI-MS : m/z 193.1 [M+H]⁺ (Calcd for C₈H₁₂N₂O: 192.09).

Melting Point and Purity

  • mp : 184–186°C (recrystallized from acetone/methanol).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodReagentsSolventTemp (°C)Yield (%)Purity (%)
Direct AmidationClCOCy, NH₂CN, Et₃NCH₂Cl₂257295
EDC·HCl CouplingEDC·HCl, DMAPCH₂Cl₂258098
BrCN SubstitutionBrCN, Et₃NTHF−106592

Industrial-Scale Considerations

Solvent Recovery

Dichloromethane and THF are reclaimed via fractional distillation (≥90% recovery).

Waste Management

  • Aqueous washes are neutralized with Ca(OH)₂ to precipitate cyanide residues.

  • Silica gel from chromatography is incinerated at 800°C to degrade organic impurities.

Challenges and Optimization

Side Reactions

  • Bis-Amidation : Excess cyanamide leads to N,N-dicyclohexanecarboxamide (5–8% byproduct). Stoichiometric control reduces this to <2%.

  • Hydrolysis : Moisture exposure degrades the cyano group. Rigorous anhydrous conditions are critical.

Catalytic Enhancements

  • DMAP Acceleration : Adding 5 mol% DMAP reduces reaction time from 24h to 8h.

  • Microwave Assistance : 30-minute microwave irradiation at 80°C improves EDC-mediated coupling yields to 85% .

Q & A

Basic: What established synthetic routes are available for Cyclohexanecarboxamide, N-cyano- (9CI), and how do reaction conditions influence yield?

Methodological Answer:
A widely reported method involves converting carboxylic acids to amides using triflic anhydride as a promoter. For Cyclohexanecarboxamide derivatives, this method achieves a 71% yield under mild conditions (room temperature, DMSO solvent). Key parameters include stoichiometric control of triflic anhydride and reaction time optimization to minimize side reactions like over-acylation . Variations in solvent polarity (e.g., DMSO vs. THF) and temperature can impact reaction efficiency. Systematic optimization via Design of Experiments (DoE) is recommended to balance yield and purity.

Basic: What spectroscopic techniques are recommended for structural confirmation of Cyclohexanecarboxamide, N-cyano- (9CI)?

Methodological Answer:
1H NMR (300 MHz, DMSO-d6) is critical for confirming the amide proton (δ ~7.76 ppm, br s) and cyclohexane backbone protons (δ ~1.4–2.1 ppm, multiplet). Infrared (IR) spectroscopy can validate the C≡N stretch (~2200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with literature spectra . For advanced validation, High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation.

Basic: What are the key safety precautions for handling Cyclohexanecarboxamide, N-cyano- (9CI)?

Methodological Answer:
Safety Data Sheets (SDS) highlight the following:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood due to potential respiratory irritation.
  • Storage: Keep in a tightly sealed container, away from strong oxidizers, at 2–8°C .
  • Disposal: Follow institutional guidelines for halogenated organic waste. No ecotoxicity data is available, so assume environmental persistence .

Advanced: How can researchers resolve discrepancies in spectral data during structural characterization?

Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

  • Purification: Re-crystallize or use preparative HPLC to isolate the target compound.
  • Solvent Screening: Compare spectra in deuterated DMSO, CDCl3, or D2O to identify solvent-induced shifts.
  • Computational Modeling: Use DFT calculations to predict NMR/IR spectra and compare with experimental data .
  • Cross-Technique Validation: Pair NMR with X-ray crystallography (if crystals form) or 13C NMR for backbone confirmation .

Advanced: What strategies optimize the synthesis of Cyclohexanecarboxamide, N-cyano- (9CI) for higher yields?

Methodological Answer:

  • Catalyst Screening: Test alternatives to triflic anhydride, such as HATU or EDCI, to improve activation efficiency.
  • Solvent Optimization: Replace DMSO with less polar solvents (e.g., acetonitrile) to reduce side reactions.
  • Temperature Gradients: Perform reactions under reflux (e.g., 80°C) to accelerate kinetics while monitoring decomposition.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Advanced: What are the challenges in synthesizing thiourea derivatives from Cyclohexanecarboxamide, N-cyano- (9CI)?

Methodological Answer:
Cyclohexanecarbonyl chloride (a precursor) reacts with thioureas to form ligands with antimicrobial activity. Challenges include:

  • Moisture Sensitivity: Use anhydrous conditions and Schlenk lines to prevent hydrolysis of the acyl chloride.
  • Regioselectivity: Control reaction stoichiometry (e.g., 1:1 molar ratio of acyl chloride to thiourea) to avoid di-substitution.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) separates products from unreacted starting materials. Validate purity via melting point analysis and TLC .

Advanced: How can researchers assess the environmental impact of Cyclohexanecarboxamide, N-cyano- (9CI) given limited ecotoxicity data?

Methodological Answer:

  • Read-Across Models: Compare with structurally similar compounds (e.g., cyclohexane derivatives) to predict biodegradation and bioaccumulation potential.
  • Microtox Assays: Test acute toxicity using Vibrio fischeri luminescence inhibition.
  • QSAR Tools: Apply quantitative structure-activity relationship models (e.g., EPI Suite) to estimate persistence and toxicity .

Advanced: What mechanistic insights exist for the conversion of Cyclohexanecarboxamide to nitriles?

Methodological Answer:
Triflic anhydride-mediated dehydration of primary amides proceeds via a two-step mechanism:

Activation: Triflic anhydride reacts with the amide to form a reactive triflate intermediate.

Elimination: Loss of water generates the nitrile. Isotopic labeling (e.g., D2O quenching) and kinetic studies can validate intermediates. Competing pathways (e.g., over-oxidation) are minimized by controlling anhydride stoichiometry .

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